An In-depth Technical Guide to Benzyl 2,2,2-trifluoroethyl sulfide (CAS 77745-03-0)
An In-depth Technical Guide to Benzyl 2,2,2-trifluoroethyl sulfide (CAS 77745-03-0)
This technical guide provides a comprehensive overview of Benzyl 2,2,2-trifluoroethyl sulfide, a compound of interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its synthesis, physicochemical properties, spectral characteristics, and potential applications, offering field-proven insights and detailed methodologies.
Introduction and Chemical Identity
Benzyl 2,2,2-trifluoroethyl sulfide, with the CAS number 77745-03-0, is an organofluorine compound featuring a benzyl group attached to a sulfur atom, which in turn is bonded to a 2,2,2-trifluoroethyl group. The incorporation of the trifluoroethyl moiety is of significant interest in medicinal chemistry as it can modulate properties such as lipophilicity, metabolic stability, and binding affinity of parent molecules. While not widely commercialized, this compound serves as a valuable building block and a subject of study for understanding the influence of fluorinated alkylthio groups on molecular properties.
Molecular Structure:
Caption: Molecular structure of Benzyl 2,2,2-trifluoroethyl sulfide.
Physicochemical Properties
While extensive experimental data for this specific compound is scarce, some key physical properties have been reported. These properties are crucial for its handling, purification, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃S | [1] |
| Molecular Weight | 206.23 g/mol | [1] |
| Boiling Point | 45-46 °C at 20 mmHg | [1] |
| Density | 1.222 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.490 | [1] |
Synthesis of Benzyl 2,2,2-trifluoroethyl sulfide
The most logical and widely employed method for the synthesis of benzyl thioethers is the nucleophilic substitution reaction between a benzyl halide and a thiol.[2][3] In the case of Benzyl 2,2,2-trifluoroethyl sulfide, this involves the reaction of a benzyl halide (typically benzyl bromide) with 2,2,2-trifluoroethanethiol.
Core Reaction Pathway
The synthesis proceeds via an SN2 mechanism, where the thiolate anion, generated in situ from 2,2,2-trifluoroethanethiol by a base, acts as a potent nucleophile attacking the electrophilic benzylic carbon of the benzyl halide.[4] The choice of a primary benzylic halide like benzyl bromide favors the SN2 pathway.[4]
Caption: General workflow for the synthesis of Benzyl 2,2,2-trifluoroethyl sulfide.
Detailed Experimental Protocol (Proposed)
This protocol is a robust, self-validating procedure derived from standard methods for the synthesis of benzyl thioethers.[5]
Materials:
-
Benzyl bromide
-
2,2,2-Trifluoroethanethiol[6]
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure or column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add 2,2,2-trifluoroethanethiol (1.0 eq) and dissolve it in anhydrous DMF.
-
Thiolate Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: The use of a strong base like NaH ensures complete deprotonation of the thiol, which is more acidic than its non-fluorinated analogs, to form the nucleophilic thiolate.[7] Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure Benzyl 2,2,2-trifluoroethyl sulfide.
Spectral Data and Characterization (Predicted)
As no published spectra for Benzyl 2,2,2-trifluoroethyl sulfide are readily available, the following are predicted spectral characteristics based on analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the benzyl and trifluoroethyl moieties.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) | Typical range for protons on an unsubstituted benzene ring.[8] |
| ~ 3.8 | Singlet | 2H | Benzylic protons (-CH₂-S) | The benzylic protons are deshielded by the adjacent sulfur atom and the aromatic ring.[9] |
| ~ 3.2 | Quartet | 2H | Methylene protons (-S-CH₂-CF₃) | The methylene protons are adjacent to a CF₃ group, leading to coupling with the three fluorine atoms (quartet).[10] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 137-138 | Quaternary aromatic carbon (C-CH₂) | Typical chemical shift for the ipso-carbon of a benzyl group.[8] |
| ~ 127-129 | Aromatic carbons (-CH=) | Standard range for aromatic carbons.[8] |
| ~ 125 (quartet) | Trifluoromethyl carbon (-CF₃) | The carbon is directly attached to three fluorine atoms, resulting in a large upfield shift and splitting into a quartet due to one-bond C-F coupling.[10] |
| ~ 36-38 | Benzylic carbon (-CH₂-S) | The carbon is attached to a sulfur atom and an aromatic ring.[9] |
| ~ 34 (quartet) | Methylene carbon (-S-CH₂-CF₃) | This carbon is adjacent to the CF₃ group, leading to splitting into a quartet due to two-bond C-F coupling.[10] |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[11]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -65 to -75 | Triplet | The trifluoromethyl group is expected to appear in this region.[11][12] The signal will be split into a triplet due to coupling with the adjacent two methylene protons.[10] |
Mass Spectrometry
The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment | Rationale |
| 206 | [M]⁺ | Molecular ion peak. |
| 91 | [C₇H₇]⁺ | A prominent peak corresponding to the stable tropylium cation, formed by cleavage of the C-S bond. This is a characteristic fragment for benzyl compounds. |
| 115 | [M - C₇H₇]⁺ or [CF₃CH₂S]⁺ | Loss of the benzyl group. |
Potential Applications in Drug Discovery and Research
While specific applications of Benzyl 2,2,2-trifluoroethyl sulfide are not extensively documented, its structural motifs suggest its utility in several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry Building Block: The trifluoroethylthio group can be incorporated into lead compounds to enhance their pharmacological properties. Fluorination is a common strategy to improve metabolic stability, lipophilicity, and binding affinity.
-
Precursor for Further Synthesis: The sulfide can be oxidized to the corresponding sulfoxide and sulfone, which are also important functional groups in various bioactive molecules.
-
Research Chemical: This compound can be used in studies to understand the electronic and steric effects of the trifluoroethylthio group on reaction mechanisms and molecular interactions.
Safety and Handling
A formal safety data sheet for Benzyl 2,2,2-trifluoroethyl sulfide is not widely available. Therefore, a risk assessment must be conducted based on the known hazards of its constituent functional groups.
-
Thiols and Thioethers: These compounds are often associated with a strong, unpleasant odor. While toxicity varies, it is prudent to handle them in a well-ventilated fume hood.
-
Organofluorine Compounds: Many organofluorine compounds have biological activity and should be handled with care to avoid inhalation, ingestion, and skin contact.
-
Benzyl Halides (Precursor): Benzyl bromide is a lachrymator and a potential carcinogen and should be handled with appropriate personal protective equipment.
Recommended Handling Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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